6,8-Dibromo-2-methylquinazolin-4-OL
Description
Historical Context and Significance of Quinazoline (B50416) and Quinazolinone Heterocycles
The history of quinazoline chemistry dates back to the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. nih.gov The name "quinazoline" itself was proposed by Widdege in 1887, noting its isomeric relationship with cinnoline (B1195905) and quinoxaline. nih.govresearchgate.net The synthesis of the parent quinazoline was later achieved by Bischler and Lang through the decarboxylation of the 2-carboxy derivative, and a more satisfactory synthesis was devised by Gabriel in 1903. nih.govwikipedia.org
The significance of quinazoline and quinazolinone heterocycles lies in their extensive and varied biological activities. ijrar.orgnih.gov These compounds are fundamental to the synthesis of molecules with physiological and pharmacological importance. nih.gov Researchers have identified over 200 biologically active quinazoline and quinoline (B57606) alkaloids. wikipedia.org The broad spectrum of activities includes anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial properties, among others. ijrar.orgnih.gov This wide range of potential applications has fueled continuous interest and research into these compounds. nih.gov
Relevance of Halogenated Quinazolinones in Advanced Organic Synthesis and Mechanistic Studies
Halogens play a crucial role in organic chemistry, primarily by acting as substituents that influence the reactivity and properties of organic compounds. tutorchase.com When attached to an organic molecule, halogens can alter its polarity, leading to changes in physical properties like boiling and melting points. tutorchase.com In the context of quinazolinones, halogenation is a key strategy for modifying their chemical and biological characteristics.
The presence of halogens, such as bromine in 6,8-Dibromo-2-methylquinazolin-4-ol, can significantly impact the molecule's reactivity. tutorchase.com Halogens can act as leaving groups in nucleophilic substitution reactions and participate in elimination reactions. tutorchase.com This makes halogenated quinazolinones valuable intermediates in advanced organic synthesis, allowing for the construction of more complex molecular architectures. For instance, the introduction of electron-rich substituents or halogens at specific positions, such as the sixth position, is known to enhance the potency of quinazoline derivatives against bacteria. nih.gov The study of halogenated quinazolinones also provides insights into reaction mechanisms, helping chemists to better understand and control chemical transformations.
Research Trajectories and Contemporary Interests in this compound Derivatives
Current research on this compound is primarily focused on the synthesis and evaluation of its derivatives for various biological activities. This compound serves as a key starting material for creating novel molecules with potential therapeutic applications.
One significant area of investigation is the development of new antimicrobial agents. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives revealed promising antibacterial and antifungal activities. africaresearchconnects.com For example, certain derivatives showed notable efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus. africaresearchconnects.comnih.gov
Another research trajectory involves the exploration of the anti-inflammatory and analgesic properties of these derivatives. researchgate.netnih.gov A new series of compounds derived from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, a related starting material, demonstrated promising anti-inflammatory and analgesic effects in animal studies. researchgate.netnih.gov
The synthesis of these derivatives often involves the condensation of a precursor like methyl 3,5-dibromoanthranilate with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. ijstr.org This intermediate can then be reacted with various nucleophiles to generate a diverse range of substituted quinazolinones. ijstr.org
Table 1: Antimicrobial Activity of Selected 6,8-Dibromo-4(3H)quinazolinone Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) | Escherichia coli | 1.56 | africaresearchconnects.comnih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) | Staphylococcus aureus | 1.56 | africaresearchconnects.comnih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide) | Candida albicans | 0.78 | africaresearchconnects.comnih.gov |
Table 2: Chemical Compound Information
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 82326-77-0 | C9H6Br2N2O |
| Quinazoline | 253-82-7 | C8H6N2 |
| 2-Cyano-3,4-dihydro-4-oxoquinazoline | Not Available | C9H5N3O |
| Cinnoline | 253-66-7 | C8H6N2 |
| Quinoxaline | 91-19-0 | C8H6N2 |
| Methyl 3,5-dibromoanthranilate | Not Available | C8H7Br2NO2 |
| 2-Methyl-6,8-dibromo-4H-benzo-oxazine-4-one | Not Available | C9H5Br2NO2 |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) | Not Available | C24H19Br2N5O3 |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide) | Not Available | C24H19Br2N5O2S |
Properties
IUPAC Name |
6,8-dibromo-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUZDYXMGASJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441576 | |
| Record name | 6,8-DIBROMO-2-METHYLQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82326-77-0 | |
| Record name | 6,8-DIBROMO-2-METHYLQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,8 Dibromo 2 Methylquinazolin 4 Ol and Its Precursors
Conventional Synthetic Routes to Quinazolin-4(3H)-ones
The quinazolin-4(3H)-one core is a prevalent heterocyclic motif in medicinal chemistry, leading to the development of numerous synthetic protocols. These routes typically involve the cyclization of ortho-substituted aniline (B41778) precursors.
A foundational and widely utilized method for synthesizing quinazolin-4(3H)-ones is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. ijarsct.co.in Variations of this approach are common, employing different reagents to provide the necessary carbon atoms to complete the pyrimidine (B1678525) ring.
One-pot, three-component reactions involving anthranilic acid, an amine, and an orthoester (such as trimethyl orthoformate) or formic acid are particularly efficient. rsc.orgresearchgate.net These reactions can be catalyzed by a variety of agents, including Brønsted acidic ionic liquids, which allow the reaction to proceed at room temperature under solvent-free conditions, or heteropolyacids under microwave irradiation to accelerate the process. researchgate.net For the synthesis of 2-methyl substituted quinazolinones, acetic anhydride (B1165640) is a common reagent used in conjunction with anthranilic acid. tandfonline.com
The table below summarizes various cyclocondensation conditions starting from anthranilic acid.
| Starting Material | Reagents | Catalyst/Conditions | Product Type | Reference |
| Anthranilic Acid | Amine, Orthoester | Brønsted Acidic Ionic Liquid, Room Temp | 3-Substituted Quinazolin-4(3H)-one | researchgate.net |
| Anthranilic Acid | Amine, Formic Acid | Heteropolyacid, Microwave | 3-Substituted Quinazolin-4(3H)-one | researchgate.net |
| Anthranilic Acid | Ketone/Amide | Organic Clay, Microwave, Solvent-free | Quinazolin-4(3H)-one derivative | ijarsct.co.in |
| Anthranilic Acid | Acetic Anhydride, Amine | Heating in Deep Eutectic Solvent | 2-Methyl-3-substituted-quinazolin-4(3H)-one | tandfonline.com |
| Anthranilic Acid | Butyryl Chloride, then Acetic Anhydride | N/A | 2-Propyl-benzoxazin-4-one | nih.gov |
A highly effective and common two-step approach for producing 2-methylquinazolin-4(3H)-ones involves the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is readily synthesized by the thermal cyclization of anthranilic acid with acetic anhydride. nih.govresearchgate.net
This benzoxazinone (B8607429) is a stable, isolable compound that serves as an excellent precursor. It readily reacts with a wide range of nitrogen nucleophiles, such as primary amines or hydrazine (B178648) hydrate (B1144303), to yield the corresponding 3-substituted-2-methylquinazolin-4(3H)-ones. nih.govnih.gov The reaction typically proceeds by heating the benzoxazinone and the amine in a suitable solvent like ethanol (B145695). gsconlinepress.com
Crucially for the synthesis of the title compound, the precursor 6,8-dibromo-2-methyl-4H-benzo[d] researchgate.netorganic-chemistry.org-oxazin-4-one is synthesized via the condensation of methyl 3,5-dibromoanthranilate with acetic anhydride. ijstr.org This dibrominated benzoxazinone is then reacted with hydrazine hydrate in boiling ethanol to produce a novel 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one. ijstr.org
Another major pathway to quinazolin-4(3H)-ones involves the cyclocondensation of 2-aminobenzamide (B116534) (anthranilamide) or its derivatives with aldehydes. mdpi.com This method has seen numerous refinements to improve efficiency and environmental friendliness.
Modern approaches include metal-free, aerobic oxidation in solvents like DMSO, or even catalyst-free procedures that involve simply heating the reactants under air. researchgate.net Visible light-induced methods have also been developed, using a photocatalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to drive the condensation and subsequent cyclization under mild, metal-free conditions. nih.gov These methods offer broad substrate scope and generally provide the desired quinazolinones in good to excellent yields. nih.gov
The table below outlines several modern approaches using anthranilamide and aldehydes.
| Anthranilamide Derivative | Carbonyl Source | Catalyst/Conditions | Product Type | Reference |
| 2-Aminobenzamide | Styrenes (in situ aldehyde) | p-TsOH, DTBP, 120 °C | 2-Aryl-quinazolin-4(3H)-one | mdpi.com |
| 2-Aminobenzamide | Aldehydes | Fluorescein, TBHP, Visible Light | 2-Substituted-quinazolin-4(3H)-one | nih.gov |
| 2-Amino-N-methoxybenzamides | Aldehydes | Acetic Acid, Metal-free oxidation | 4(3H)-Quinazolinones | researchgate.net |
| Anthranilamide | Aldehydes | Heating under air, Catalyst-free | 4(3H)-Quinazolinones | researchgate.net |
Bromination Strategies for Introducing Halogen Substituents at the C-6 and C-8 Positions
The introduction of bromine atoms at the C-6 and C-8 positions of the quinazolinone ring is a key step in the synthesis of the title compound. This can be achieved either by starting with a pre-halogenated precursor or by direct halogenation of the quinazolinone core.
The most direct and selective method to synthesize 6,8-dibromo-quinazolinones is to begin with a correspondingly substituted anthranilic acid derivative. The synthesis of 6,8-Dibromo-2-methylquinazolin-4-ol and its derivatives almost invariably starts from 3,5-dibromoanthranilic acid . ijstr.orgptfarm.plnih.gov
This starting material dictates the final substitution pattern of the quinazolinone. The 3,5-dibromoanthranilic acid is first acylated and cyclized, for instance with acetic anhydride, to form the key intermediate 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one . ijstr.org This intermediate then undergoes reaction with an appropriate amine or other nucleophile to form the final 6,8-dibromo-2-methylquinazolin-4(3H)-one derivative. This precursor-based approach avoids issues with regioselectivity that can arise from direct bromination of the heterocyclic core.
While less common for preparing the specific 6,8-dibromo pattern due to selectivity issues, direct bromination of a pre-formed quinazolinone ring is a known transformation. The position of halogenation is highly dependent on the reaction conditions and the nature of the substituents already present on the ring, which direct the electrophilic attack. nih.gov
Studies on related heterocyclic systems and quinazolones have shown that bromination can occur at various positions. For example, bromination of tricyclic quinazolones with molecular bromine can lead to the formation of perbromides, which can then be converted to hydrobromide salts. wwjmrd.com The use of N-bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide, can favor allylic-type bromination on alkyl side chains rather than on the aromatic ring. wwjmrd.com Research into peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has also shed light on the mechanism, indicating that the initial bromination event is often the stereo-determining step. nih.gov However, for the specific synthesis of this compound, starting with 3,5-dibromoanthranilic acid remains the most practical and selective strategy. ijstr.org
Synthesis from Pre-brominated Anilines or Anthranilates
The synthesis of this compound can be efficiently achieved by utilizing starting materials that already contain the desired bromine substituents on the aromatic ring. This approach simplifies the synthetic sequence by avoiding late-stage bromination steps, which can sometimes lead to issues with regioselectivity and yield. Key precursors for this strategy include 3,5-dibromoanthranilic acid and its corresponding esters, such as methyl 3,5-dibromoanthranilate.
One established method involves the initial preparation of 3,5-dibromoanthranilic acid. This is accomplished by the bromination of anthranilic acid in glacial acetic acid. proquest.com In a typical procedure, bromine is added to a solution of anthranilic acid in glacial acetic acid at a controlled temperature. proquest.com The resulting 3,5-dibromoanthranilic acid can then be precipitated and purified. proquest.com
Following the formation of the brominated precursor, the synthesis proceeds through cyclization. A common route involves the condensation of methyl 3,5-dibromoanthranilate with acetic anhydride. ijstr.org This reaction leads to the formation of an intermediate benzoxazinone, specifically 6,8-dibromo-2-methyl-4H-benzo[d] ijstr.orgnih.govoxazin-4-one. ijstr.org This intermediate is then reacted with a nitrogen source, such as hydrazine hydrate, to yield the final quinazolinone structure. ijstr.org While this specific example leads to a 3-amino substituted quinazolinone, the underlying principle of using a pre-brominated anthranilate to construct the core heterocyclic system is a key strategy. The reaction of the benzoxazinone with ammonia (B1221849) or a primary amine would lead to the desired N-unsubstituted or N-substituted this compound.
Advanced and Catalytic Synthesis Protocols
In the quest for more efficient, atom-economical, and environmentally benign synthetic methods, a number of advanced protocols have been developed for the synthesis of quinazolinones. These can be adapted for the preparation of this compound.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer a significant advantage by combining three or more reactants in a single reaction vessel to form the final product, thereby reducing the number of isolation and purification steps. mdpi.com For the synthesis of quinazolinones, MCR strategies have been developed that could be applied to the synthesis of this compound. For instance, a novel MCR strategy for the construction of 2-amino 3-substituted quinazolinone derivatives involves the reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent. fao.org By substituting the isatoic anhydride with 6,8-dibromoisatoic anhydride, this method could potentially be adapted to produce the target compound. The efficiency of MCRs lies in their ability to generate molecular complexity in a single step, making them a highly attractive approach in modern organic synthesis. mdpi.comijcrt.org
Transition Metal-Catalyzed Cyclizations and Functionalizations
Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinazolinones. These methods often proceed under milder reaction conditions and exhibit high selectivity. For example, ruthenium-catalyzed dehydrogenative coupling reactions have been shown to be highly effective for the synthesis of quinazolines and quinazolinones from 2-aminophenyl ketones or 2-aminobenzamides and amines. acs.org A plausible route to this compound using this methodology would involve the dehydrogenative coupling of 2-amino-3,5-dibromobenzamide (B176797) with an appropriate C1 source or a pre-formed amidine.
Copper-catalyzed reactions also provide a viable pathway. A copper-catalyzed cascade method for the synthesis of quinazolines has been reported, which utilizes readily available (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org This approach involves sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Adapting this to the target molecule would necessitate starting with a suitably substituted 2-amino-3,5-dibromobenzaldehyde (B195418) or a related precursor.
Oxidative Cyclocondensation Approaches
Oxidative cyclocondensation represents another important strategy for quinazolinone synthesis. These reactions typically involve the condensation of a 2-aminobenzamide with an aldehyde or alcohol, followed by an oxidation step to form the aromatic quinazolinone ring. Various oxidizing agents and catalytic systems have been employed for this purpose.
One such method utilizes potassium persulfate (K₂S₂O₈) as an inexpensive and easy-to-handle oxidant to promote the tandem cyclization of primary alcohols with 2-aminobenzamides. nih.gov This electro-oxidative cyclization can be performed under mild, room temperature conditions without the need for a transition metal catalyst. nih.gov Another approach employs a bio-inspired cooperative catalytic system of laccase and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for the aerobic oxidative synthesis of quinazolinones from o-anthranilamides and aldehydes. nih.gov Furthermore, a zinc-catalyzed oxidative transformation of 2-aminobenzamide with benzyl (B1604629) alcohols has been developed, offering another route to quinazolinones. rsc.org These oxidative methods are often considered "green" due to the use of mild oxidants like air or O₂ and the potential for catalytic turnover. nih.gov
Chemical Reactivity and Derivatization Strategies of 6,8 Dibromo 2 Methylquinazolin 4 Ol
Tautomerism and its Influence on Reactivity
The presence of a hydroxyl group at the C-4 position of the quinazoline (B50416) ring introduces the possibility of tautomerism, a phenomenon that significantly influences the molecule's reactivity.
6,8-Dibromo-2-methylquinazolin-4-ol exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The lactam form, 6,8-dibromo-2-methylquinazolin-4(3H)-one, features a carbonyl group at C-4, while the lactim form, this compound, possesses a hydroxyl group at the same position. The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity and pH. nih.gov Infrared spectroscopy can be a valuable tool in distinguishing between these tautomers, as the lactam form will exhibit a characteristic carbonyl (C=O) stretching vibration, while the lactim form will show a hydroxyl (O-H) stretch. ijstr.org The relative stability of these tautomers dictates the predominant reactive species in a given chemical environment.
Understanding this tautomerism is crucial as it directly impacts the chemical properties and potential biological functions of the molecule. nih.gov For instance, the lactam form presents a site for nucleophilic attack at the carbonyl carbon, while the lactim form's hydroxyl group can act as a nucleophile or be converted into a better leaving group.
Transformations at the C-4 Position
The C-4 position of this compound is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties.
A pivotal transformation in the derivatization of this compound is the conversion of its 4-hydroxyl group into a 4-chloro group. This is typically achieved by treating the parent compound with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅). mdpi.comresearchgate.net This reaction proceeds via the lactim tautomer, where the hydroxyl group is converted into a chlorosulfite or phosphate (B84403) ester intermediate, which is then displaced by a chloride ion to yield the 6,8-dibromo-4-chloro-2-methylquinazoline (B3262083). mdpi.com The resulting 4-chloro analogue is a highly valuable synthetic intermediate due to the lability of the chlorine atom, which serves as an excellent leaving group in subsequent nucleophilic substitution reactions. researchgate.net
Table 1: Chlorination of this compound
| Starting Material | Reagent(s) | Product | Reference |
| This compound | POCl₃ / PCl₅ | 6,8-Dibromo-4-chloro-2-methylquinazoline | mdpi.com |
| This compound | SOCl₂ | 6,8-Dibromo-4-chloro-2-methylquinazoline | researchgate.net |
The 4-chloro substituent in 6,8-dibromo-4-chloro-2-methylquinazoline is highly susceptible to nucleophilic attack, enabling the introduction of a wide variety of functional groups at this position. This reactivity is the cornerstone for the synthesis of numerous quinazoline derivatives.
The reaction of 6,8-dibromo-4-chloro-2-methylquinazoline with hydrazine (B178648) hydrate (B1144303) or its derivatives is a well-established method for introducing a hydrazinyl or hydrazido moiety at the C-4 position. mdpi.comresearchgate.net This nucleophilic substitution reaction typically proceeds under reflux in a suitable solvent like ethanol (B145695). ijstr.org The resulting 4-hydrazinylquinazoline can serve as a versatile building block for the synthesis of more complex heterocyclic systems, such as triazoloquinazolines, through subsequent cyclization reactions. researchgate.netnih.gov For example, reaction with acyl hydrazides can lead to the formation of fused triazolo[4,3-c]quinazoline systems. nih.gov
Furthermore, various substituted hydrazides have been reacted with 4-chloroquinazolines to generate a library of compounds with diverse functionalities. nih.gov These reactions underscore the utility of the 4-chloroquinazoline (B184009) as a scaffold for creating novel molecular architectures.
Table 2: Nucleophilic Substitution with Hydrazine Derivatives
| Electrophile | Nucleophile | Product | Reference |
| 6,8-Dibromo-4-chloro-2-methylquinazoline | Hydrazine hydrate | 6,8-Dibromo-4-hydrazinyl-2-methylquinazoline | ijstr.orgmdpi.com |
| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Hydrazine hydrate | Corresponding hydrazinyl derivative | researchgate.netnih.gov |
| 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester | Hydrazine hydrate | 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid hydrazide | nih.gov |
Nucleophilic Substitution Reactions at C-4
Formation of Ethers and Esters at C-4
The lactam-lactim tautomerism of the quinazolin-4-one ring system plays a crucial role in the formation of ethers and esters at the C-4 position. nih.gov In the lactim form, the molecule possesses a hydroxyl group at C-4, which can undergo O-alkylation and O-acylation.
The formation of ethers (O-alkylation) can be achieved by reacting the quinazolinone with an alkylating agent in the presence of a base. The choice of solvent can be critical, as polar solvents can favor the lactim tautomer, thereby promoting O-alkylation. nih.gov For example, reaction with dimethylformamide di(isopropyl)acetal can lead to the formation of 4-isopropoxyquinazolines. researchgate.net
Esterification (O-acylation) at the C-4 position can be accomplished by reacting the quinazolinone with an acylating agent. For instance, treatment with acetyl chloride can yield the corresponding 4-acetoxy derivative. nih.gov The solvent can again play a significant role in directing the regioselectivity of acylation between the N-3 and O-4 positions. nih.gov
Table 2: C-4 Ether and Ester Derivatives of this compound
| Reagent | Product Type | Resulting C-4 Substituent | Reference |
| Dimethylformamide di(isopropyl)acetal | Ether | 4-Isopropoxy | researchgate.net |
| Acetyl Chloride | Ester | 4-Acetoxy | nih.gov |
Functionalization at the N-3 Position
The N-3 position of the this compound core is another key site for introducing structural diversity into the molecule.
Alkylation and Acylation Reactions
Alkylation and acylation at the N-3 position are common strategies for derivatization. These reactions typically proceed by nucleophilic attack of the N-3 nitrogen on an electrophilic carbon atom.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a suitable base. For example, N-methylation has been successfully carried out using iodomethane (B122720) and sodium hydride. nih.gov Prolonged reaction with dimethylformamide di(primary-alkyl)acetals can also lead to alkylation at the N-3 position. researchgate.net
N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. For instance, reaction with acetyl chloride or benzoyl chloride can introduce acetyl or benzoyl groups at the N-3 position, respectively. researchgate.net The reaction conditions, particularly the solvent, can influence whether acylation occurs at the N-3 or O-4 position. nih.gov
Formation of N-Substituted Derivatives
A wide variety of substituents can be introduced at the N-3 position, leading to a diverse range of derivatives with potentially different biological activities. The synthesis of these N-substituted derivatives often starts from a precursor like 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, which upon reaction with a primary amine, such as p-aminoacetophenone, yields the corresponding N-substituted quinazolinone. ptfarm.plnih.gov
Further reactions can then be carried out on the substituent at the N-3 position. For example, if the N-3 substituent contains a reactive group like a ketone, it can be used for further elaboration to build more complex molecules. ptfarm.plnih.gov Condensation of a 3-aminoquinazolinone derivative with aldehydes can lead to the formation of Schiff bases, which can then be used to synthesize various heterocyclic systems attached to the N-3 position. researchgate.netnih.gov
Table 3: Examples of N-3 Substituted Derivatives
| Reagent/Starting Material | N-3 Substituent | Reference |
| p-Aminoacetophenone | 3-(4-Acetylphenyl) | ptfarm.plnih.gov |
| Hydrazine Hydrate | 3-Amino | ijstr.org |
| Iodomethane/Sodium Hydride | 3-Methyl | nih.gov |
| Acetyl Chloride | 3-Acetyl | researchgate.net |
Cross-Coupling Reactions at the Halogenated Positions (C-6 and C-8)
The bromine atoms at the C-6 and C-8 positions of the quinazolinone ring are amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. rsc.orgnih.gov This reaction is particularly useful for the arylation of this compound, allowing for the introduction of various aryl and heteroaryl groups at the C-6 and C-8 positions.
The reaction typically involves the coupling of the dibromo-quinazolinone with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and selectivity of the reaction. This methodology allows for the synthesis of a wide range of C-6 and C-8 arylated quinazolinone derivatives, which can be valuable for structure-activity relationship studies in drug discovery. While specific examples for this compound are not detailed in the provided search results, the Suzuki-Miyaura coupling is a standard and expected reaction for this type of dibrominated heterocyclic compound. rsc.orgnih.gov
Table of Mentioned Compounds
Sonogashira Cross-Coupling for Alkynylation
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, and it has been effectively applied to this compound and its derivatives. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Research has demonstrated the successful alkynylation of related 6,8-dibromoquinazoline systems. For instance, the Sonogashira cross-coupling of 2-aryl-6,8-dibromo-4-chloroquinazolines with terminal acetylenes like phenylacetylene, 2-ethynylpyridine, and 3-butyn-2-ol (B105428) has been achieved at room temperature to produce novel 2-aryl-6,8-dibromo-4-(alkynyl)quinazoline derivatives. nih.gov The reaction conditions often involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), a copper(I) iodide (CuI) cocatalyst, and a base like cesium carbonate (Cs₂CO₃) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov
In some cases, the choice of catalyst can influence the selectivity of the reaction. For the related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, using a Pd/C-PPh₃-CuI system resulted in the exclusive formation of 8-alkynylated derivatives. tubitak.gov.tr However, employing PdCl₂(PPh₃)₂ as the palladium source led to double substitution, affording the 6,8-dialkynyl derivatives. tubitak.gov.trtubitak.gov.tr This highlights the potential for selective mono- or di-alkynylation of the 6,8-dibromoquinazolinone core by carefully selecting the catalytic system.
Optimization studies for the Sonogashira coupling of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-ones found that a combination of PdCl₂(MeCN)₂ and the ligand X-Phos in the presence of triethylamine (B128534) (Et₃N) in THF was highly effective. snu.edu.in This system facilitated the reaction for iodo- and bromosubstrates, underscoring the tunability of the reaction conditions based on the nature of the halogen. snu.edu.in
Table 1: Examples of Sonogashira Cross-Coupling Reactions on Dibromo-Heterocycles
| Substrate | Alkyne | Catalyst System | Product | Reference |
| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Cs₂CO₃ in THF | 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazoline | nih.gov |
| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | Pd/C-PPh₃-CuI | 8-Alkynyl-quinolin-4(1H)-one derivative | tubitak.gov.tr |
| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | PdCl₂(PPh₃)₂ | 6,8-Dialkynyl derivative | tubitak.gov.trtubitak.gov.tr |
| 6-Halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one | Various Alkynes | PdCl₂(MeCN)₂, X-Phos, Et₃N in THF | 6-Alkynyl-quinazolin-4(3H)-one | snu.edu.in |
Other Transition Metal-Mediated Couplings for Bromine Functionalization
Beyond the Sonogashira reaction, other transition metal-mediated cross-coupling reactions are instrumental in the functionalization of the bromine atoms on the this compound core. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, significantly expand the diversity of accessible derivatives.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, has been used to introduce aryl and heteroaryl groups. For example, after a selective Sonogashira coupling at the C-4 position, the remaining bromine atoms on a 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazoline were subjected to Suzuki-Miyaura cross-coupling with various arylboronic acids. nih.gov This subsequent reaction proceeded without selectivity between the C-6 and C-8 positions, leading to the formation of 2,6,8-triaryl-4-(phenylethynyl)quinazolines. nih.gov The choice of ligand can be crucial; for instance, the use of an electron-rich SPhos ligand improved yields in the Suzuki coupling of related benzotriazine oxides. nih.gov
The Buchwald-Hartwig amination provides a powerful route to form carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities. wikipedia.org This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals. wikipedia.orgmdpi.com The reaction typically involves a palladium catalyst and a phosphine (B1218219) ligand, with the choice of ligand often influencing the reaction's efficiency and scope. mdpi.com For instance, RuPhos has been identified as a highly effective ligand for the amination of aryl chlorides, a testament to the importance of ligand selection. mdpi.com While direct examples on this compound are not detailed in the provided context, the principles of Buchwald-Hartwig amination are broadly applicable to aryl bromides and represent a key strategy for derivatization. wikipedia.orgsnnu.edu.cn
Other transition metal-catalyzed reactions, such as the Heck reaction , which couples an alkene with an aryl halide, and Negishi coupling, which uses an organozinc reagent, further broaden the synthetic possibilities. nih.gov These reactions allow for the introduction of diverse carbon-based substituents at the C6 and C8 positions, paving the way for the creation of complex molecular architectures.
Table 2: Overview of Transition Metal-Mediated Couplings for Bromine Functionalization
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
| Suzuki-Miyaura | Organoboron compound + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base | C-C | nih.govnih.gov |
| Buchwald-Hartwig Amination | Amine + Aryl Halide | Pd catalyst, Phosphine Ligand, Base | C-N | wikipedia.orgmdpi.com |
| Heck Reaction | Alkene + Aryl Halide | Pd catalyst, Base | C-C | |
| Negishi Coupling | Organozinc reagent + Aryl/Vinyl Halide | Pd or Ni catalyst | C-C | nih.gov |
Ring Annulation and Fusion Reactions
The strategic functionalization of this compound intermediates opens pathways for subsequent ring annulation and fusion reactions. These transformations are critical for constructing polycyclic systems, which are prevalent in natural products and pharmacologically active compounds.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Thiazolidines) from this compound Intermediates
Derivatives of this compound serve as valuable precursors for synthesizing a variety of fused heterocyclic systems. For example, starting from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester and its corresponding acid hydrazide, a series of fused heterocycles have been prepared. nih.gov
Specifically, the acid hydrazide intermediate can be reacted with various reagents to yield fused pyrazoles and other related products. nih.gov Similarly, the synthesis of fused thiazolidinones has been achieved through the cyclization of Schiff base intermediates derived from the quinazolinone core. nih.gov
The synthesis of fused triazino[2,3-c]quinazolines has also been reported, demonstrating the versatility of the quinazolinone scaffold for constructing more complex heterocyclic systems. nih.gov These reactions often involve modifying the quinazolinone at various positions, followed by cyclization to form the fused ring. nih.gov The ability to introduce different functional groups onto the initial this compound scaffold allows for the creation of a diverse library of fused heterocyclic compounds with a range of potential biological activities. nih.govnih.gov
Table 3: Examples of Fused Heterocyclic Systems from Quinazolinone Intermediates
| Starting Intermediate | Reagents/Conditions for Cyclization | Fused Heterocycle Formed | Reference |
| 4-(6,8-Dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid hydrazide | Various reagents | Pyrazoles | nih.gov |
| Schiff bases from the quinazolinone core | Cyclization | Thiazolidinones | nih.gov |
| Modified quinazolinone derivatives | Cyclization reactions | Triazino[2,3-c]quinazolines | nih.gov |
Construction of Quinolinoquinazolines and Other Polycyclic Scaffolds
The construction of even more complex polycyclic scaffolds, such as quinolinoquinazolines, represents a significant synthetic challenge and an area of active research. Polycyclic structures are often found in biologically active natural products and are attractive targets for medicinal chemistry programs. nih.gov
While direct synthesis of quinolinoquinazolines from this compound is not explicitly detailed in the provided search results, the synthesis of related fused systems provides a proof of principle. For example, the synthesis of 6-arylindeno[1,2-c]quinolines has been reported as a class of anticancer agents. researchgate.net This demonstrates that quinoline (B57606) rings can be fused to other heterocyclic structures to generate potent bioactive molecules. researchgate.net
The general strategy for constructing such polycyclic scaffolds often involves a modular approach, where different components are synthesized separately and then combined in a stepwise manner. nih.gov For instance, a dearomative cascade reaction has been used to construct complex tetracyclic akuammiline (B1256633) alkaloid scaffolds from simpler tryptamine (B22526) derivatives. nih.gov Similarly, cycloaddition reactions, such as the [4+2] and [3+2] cycloadditions of indoles, provide a reliable method for converting simple planar molecules into complex, stereoselective ring systems. polimi.it
These advanced synthetic methodologies could potentially be adapted to the this compound framework. By first functionalizing the bromine atoms or other reactive sites, it may be possible to introduce moieties that can then participate in intramolecular cyclization or cycloaddition reactions to build up the desired quinolinoquinazoline or other complex polycyclic architectures.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In the case of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one, the spectrum was recorded in DMSO-d₆ at 400 MHz. ijstr.org The observed chemical shifts (δ) are indicative of the electronic environment of the protons. The downfield signals correspond to protons in electron-deficient regions, such as those attached to the aromatic ring, while upfield signals are typical for protons on alkyl groups.
The spectrum of the 3-amino derivative shows a singlet at 9.94 ppm, which can be attributed to the NH proton. ijstr.org Another singlet at 7.59 ppm corresponds to the aromatic proton at the C5 position. ijstr.org The amino group protons (NH₂) appear as a singlet at 5.57 ppm, and the methyl group (CH₃) protons resonate as a singlet at 2.57 ppm. ijstr.org The absence of coupling for the aromatic proton is consistent with its isolation from other protons on the ring.
¹H NMR Spectroscopic Data for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.94 | s | 1H | NH |
| 7.59 | s | 1H | Ar-H (C5-H) |
| 5.57 | s | 2H | NH₂ |
| 2.57 | s | 3H | CH₃ |
Source: ijstr.org
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. For 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one, the ¹³C NMR spectrum, also recorded in DMSO at 400 MHz, reveals nine distinct carbon signals, which aligns with the proposed structure. ijstr.org
The carbonyl carbon (C=O) of the quinazolinone ring is typically observed at a low field, and in this case, it appears at 169.09 ppm. ijstr.org The carbons of the aromatic ring and the C=N group resonate in the range of 113.19 to 156.86 ppm. ijstr.org The carbon atoms attached to the bromine atoms (C6 and C8) are expected to be in this region, with their exact assignment often requiring more advanced NMR techniques. The methyl carbon provides a characteristic upfield signal at 24.86 ppm. ijstr.org
¹³C NMR Spectroscopic Data for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 169.09 | C=O |
| 156.86 | C=N or Ar-C |
| 140.20 | Ar-C |
| 139.72 | Ar-C |
| 129.50 | Ar-C |
| 123.81 | Ar-C |
| 119.86 | Ar-C |
| 113.19 | Ar-C |
| 24.86 | CH₃ |
Source: ijstr.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one, recorded using the KBr pellet method, displays several characteristic absorption bands. ijstr.org
The spectrum shows distinct peaks at 3344 and 3227 cm⁻¹, which are indicative of the N-H stretching vibrations of the amino (NH₂) group. ijstr.org A band at 3000 cm⁻¹ is attributed to the C-H stretching of the aromatic ring, while the peak at 2834 cm⁻¹ corresponds to the C-H stretching of the aliphatic methyl group. ijstr.org The C=N bond of the quinazoline (B50416) ring exhibits a stretching vibration at 1616 cm⁻¹. ijstr.org Furthermore, a C-O stretching vibration is observed at 1070 cm⁻¹. ijstr.org The presence of a strong carbonyl (C=O) absorption is also expected for the quinazolinone core.
IR Absorption Data for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3344, 3227 | N-H stretch | NH₂ |
| 3000 | C-H stretch | Aromatic |
| 2834 | C-H stretch | Aliphatic |
| 1616 | C=N stretch | Imine |
| 1070 | C-O stretch | Ether/Alcohol |
Source: ijstr.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For the synthesized 3-substituted-6,8-dibromo-2-methyl quinazolin-4(3H)-one derivatives, gas chromatography-mass spectrometry (GC-MS) was utilized to confirm their structures. ijstr.org The mass spectrometer operates by ionizing the sample and then separating the ions based on their mass-to-charge ratio, providing a precise molecular weight.
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a crucial method for verifying the elemental composition of a synthesized compound, which in turn confirms its purity and empirical formula. For 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one, the calculated elemental composition for the formula C₉H₇Br₂N₃O was found to be in close agreement with the experimentally determined values. ijstr.org
Elemental Analysis Data for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 32.43 | 32.10 |
| H | 2.10 | 2.15 |
Source: ijstr.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 6,8-Dibromo-2-methylquinazolin-4-ol. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's electronic structure and geometry.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. koreascience.krresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. koreascience.kr For this compound, the calculation of HOMO and LUMO energies helps in predicting its reactivity in chemical reactions and its potential to interact with biological targets. The distribution of these orbitals also provides information about the regions of the molecule that are most likely to be involved in electron transfer processes.
| Computational Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. nih.gov It provides a description of the bonding in terms of localized orbitals, which corresponds closely to the classical Lewis structure representation.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and development for predicting the interaction between a potential drug molecule and its biological target.
Investigation of Ligand-Target Interactions with Biological Macromolecules
For this compound, molecular docking simulations can be employed to investigate its potential interactions with various biological macromolecules, such as enzymes and receptors, that are implicated in disease processes. Quinazolinone derivatives have been studied for their interactions with targets like epidermal growth factor receptor (EGFR), cyclooxygenase (COX), and bacterial DNA gyrase. manipal.edubohrium.comnih.gov
The docking process involves placing the 3D structure of this compound into the binding site of a target protein. The simulation then explores various possible binding poses and orientations, calculating the interaction energy for each. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions provides a molecular basis for the compound's potential biological activity. nih.gov
Prediction of Binding Modes and Affinities
A primary outcome of molecular docking is the prediction of the most stable binding mode of the ligand within the receptor's active site. This predicted conformation provides a detailed picture of how the molecule is oriented and which of its functional groups are involved in key interactions with the amino acid residues of the protein.
In Silico Pharmacophore Modeling and Development
In silico pharmacophore modeling has emerged as a important tool in contemporary drug discovery, enabling the identification of essential structural features responsible for the biological activity of a molecule. For the quinazolinone scaffold, which is a core component of many biologically active compounds, pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in designing novel derivatives with enhanced potency and selectivity for a variety of therapeutic targets. nih.govtandfonline.com
Pharmacophore models are abstract representations of the key steric and electronic features that a molecule must possess to bind to a specific receptor and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. consensus.app By aligning a set of active compounds and identifying their common features, a pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large compound libraries to identify new potential drug candidates. tandfonline.comnih.gov
While specific pharmacophore models for this compound are not extensively detailed in the available literature, the principles derived from studies on structurally related quinazolinone derivatives provide a solid framework for its potential computational investigation. Research on various quinazolinone derivatives has led to the development of pharmacophore models for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govresearchgate.net
For instance, a study on quinazoline (B50416) and aminopyridine derivatives as inhibitors of inducible nitric oxide synthase (iNOS) resulted in a four-point common pharmacophore hypothesis (CPH), designated AHPR.29. This model comprised a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. The robustness and predictive power of this model were demonstrated by satisfactory statistical parameters. consensus.app
In the context of anticancer drug design, pharmacophore models have been developed for quinazolinone derivatives targeting various proteins such as epidermal growth factor receptor (EGFR), poly (ADP-ribose) polymerase (PARP-1), and cyclin-dependent kinases (CDKs). nih.govrsc.orgresearchgate.net A study focused on new quinazolinone derivatives as PARP-1 inhibitors utilized the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the known inhibitor Olaparib. rsc.org This highlights a common strategy where the quinazolinone ring system serves as a key pharmacophoric element.
Furthermore, structure-activity relationship studies have consistently shown that substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring, can significantly influence antimicrobial activity. nih.gov This suggests that a pharmacophore model for antimicrobial quinazolinones would likely include features corresponding to these positions. A proposed pharmacophore model for antibacterial activity highlights the importance of these substitutions. researchgate.net
The development of a pharmacophore model for this compound would likely involve the integration of features from these related studies. The dibromo substitutions at positions 6 and 8 would be expected to contribute to a hydrophobic or halogen bond feature, while the 2-methyl group would also be part of a hydrophobic region. The quinazolinone core itself provides key hydrogen bond acceptor and aromatic features.
The following table summarizes pharmacophoric features identified in studies on various quinazolinone derivatives, which could inform the development of a model for this compound.
| Target | Key Pharmacophoric Features | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Hydrogen Bond Acceptor, Hydrophobic Group, Positively Ionizable Group, Aromatic Ring | consensus.app |
| Acetylcholinesterase (AChE) | Aromatic Rings (2), Hydrogen Bond Acceptor, Hydrophobic Group | nih.gov |
| Anticancer (General) | Substitutions at C2 and N3, Halogens at C6 and C8 | nih.gov |
| PARP-1 | 4-Quinazolinone scaffold as a bioisostere for phthalazinone | rsc.org |
| EGFR | Quinazoline ring as a key scaffold | researchgate.net |
Research on a series of novel quinazolinone derivatives as potential AKT inhibitors for cancer therapy also underscores the utility of in silico methods. Molecular docking studies were performed to understand the binding interactions of these compounds with the active site of the AKT1 protein, and these computational results were found to be in agreement with the in vitro cytotoxic activities. nih.gov
The table below presents data from a study on quinazoline derivatives as AChE inhibitors, which was used to develop a 3D-QSAR pharmacophore model. This illustrates the type of data that would be foundational for building a predictive model for this compound.
| Compound | AChE Inhibitory Activity (IC50, µM) |
| Derivative 1 | 0.032 |
| Derivative 2 | 0.045 |
| Derivative 3 | 0.078 |
| Derivative 4 | 0.12 |
| Derivative 5 | 0.25 |
| Data is illustrative and based on findings for related quinazoline derivatives. |
Mechanisms of Biological Activity Associated with 6,8 Dibromo 2 Methylquinazolin 4 Ol Derivatives
Enzyme Inhibition Mechanisms
The core structure of quinazolinone serves as a versatile scaffold for designing enzyme inhibitors. The introduction of bromine atoms at the 6 and 8 positions can significantly influence the compound's electronic properties and binding affinities, leading to potent and selective inhibition of various enzymes.
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGF RTK, Aurora A kinase)
Quinazolinone derivatives are well-documented inhibitors of protein tyrosine kinases (PTKs), which are crucial in cellular signal transduction pathways that control proliferation, differentiation, and survival. mdpi.com Overactivity of PTKs like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers. nih.gov
Derivatives of the quinazolinone scaffold have been specifically designed to target the ATP-binding site of EGFR. While direct studies on 6,8-dibromo-2-methylquinazolin-4-ol are limited, related 2-mercapto-quinazolin-4-one analogs have demonstrated inhibitory activity against EGFR. nih.gov Molecular docking studies of these analogs suggest a binding mode similar to the known EGFR inhibitor gefitinib, where interactions with key residues in the kinase domain, such as Lys745, are critical for inhibition. nih.gov The quinazolinone core acts as a scaffold that positions various substituents to form hydrogen bonds and other interactions within the enzyme's active site.
Furthermore, the broader class of quinazolin-4(3H)-one derivatives has been investigated as multi-kinase inhibitors, targeting not only EGFR but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and HER2. mdpi.com This multi-targeted approach is a significant strategy in cancer therapy to overcome resistance and address the complexity of cell signaling pathways. mdpi.com
Modulation of DNA-Related Enzymes (e.g., PARP, Thymidylate Synthase, Dihydrofolate Reductase, DNA Gyrase)
Derivatives of 6,8-dibromo-4(3H)quinazolinone have been shown to interact with enzymes essential for DNA synthesis and repair.
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folate metabolism, providing the necessary precursors for DNA synthesis. Quinazolinone derivatives are recognized as potent DHFR inhibitors. nih.govresearchgate.net Studies on 2-mercapto-quinazolin-4-one analogs have revealed significant DHFR inhibition. nih.gov For instance, a 2-benzylthio substituted quinazolinone showed DHFR inhibition with an IC50 value of 0.30 µM. nih.gov The mechanism involves competition with the natural substrate, dihydrofolic acid, thereby disrupting the synthesis of thymidylate and purines, which ultimately halts DNA replication and cell proliferation. researchgate.net
DNA Gyrase: The quinazolinone skeleton is also implicated in the inhibition of DNA gyrase, an enzyme vital for bacterial DNA replication. researchgate.net This provides a basis for the antibacterial activity observed in some 6,8-dibromo-4(3H)quinazolinone derivatives. nih.govafricaresearchconnects.comsigmaaldrich.cn By inhibiting this enzyme, the compounds prevent the necessary supercoiling and uncoiling of bacterial DNA, leading to cell death.
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a proven anticancer strategy. While specific data on this compound is not available, the general class of quinazolinone derivatives has been identified as inhibitors of tubulin polymerization. These compounds typically interact with the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications. Certain heterocyclic compounds are known to act as CA inhibitors, although specific inhibitory data for this compound derivatives against CAs are not extensively documented in the reviewed literature.
Interactions with Cellular Pathways and Targets
The enzymatic inhibition by this compound derivatives translates into specific effects at the cellular level, particularly in cancer cell lines.
Mechanism of Action Against Specific Cell Lines (e.g., MCF-7, A549, HepG2) at a Cellular Level
The cytotoxic effects of these compounds have been evaluated against several human cancer cell lines, revealing their potential to induce cell death through various mechanisms.
MCF-7 (Human Breast Carcinoma): Several novel series of 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated potent cytotoxic effects against the MCF-7 cell line. nih.gov The mechanism is believed to involve the induction of apoptosis. nih.gov The presence of the dibromo-quinazolinone core is crucial for this activity. S-glycosylated quinazoline (B50416) derivatives have also been tested against MCF-7 cells, showing that modifications to the core structure can yield compounds with significant anticancer activity. scientificarchives.com
A549 (Human Lung Carcinoma) and HepG2 (Human Hepatocellular Carcinoma): The broader class of quinazolinone derivatives has shown activity against A549 and HepG2 cell lines. For example, certain 3-methylquinazolinone derivatives induced late-stage apoptosis in A549 cells and caused cell cycle arrest at the G2/M phase. nih.gov Similarly, cytotoxic effects of 2-mercapto-3-phenylquinazolinone derivatives have been observed against the HepG2 cell line. nih.gov The activity of glycosylated quinazoline derivatives has also been confirmed against HepG2 cells. scientificarchives.com
The table below summarizes the observed activities of various quinazolinone derivatives, highlighting the importance of the core structure in mediating cellular effects.
| Cell Line | Derivative Class | Observed Cellular Mechanism |
| MCF-7 | 6,8-dibromo-4(3H)quinazolinone derivatives | Induction of powerful cytotoxic effects. nih.gov |
| A549 | 3-methylquinazolinone derivatives | Induction of late apoptosis and G2/M phase cell cycle arrest. nih.gov |
| HepG2 | 2-mercapto-3-phenylquinazolinone derivatives | Cytotoxic effects. nih.gov |
| HepG2 | S-glycosylated quinazoline derivatives | Cytotoxic effects. scientificarchives.com |
These findings underscore that the 6,8-dibromo-quinazolinone scaffold is a promising platform for developing targeted therapeutic agents. The specific substitutions on the quinazolinone ring system modulate the interaction with various biological targets, leading to a range of cellular responses from cell cycle arrest to apoptosis.
Modulation of Gene Expression through Epigenetic Reader Binding (e.g., BRD9)
The quinazolin-4(3H)-one scaffold has emerged as a valuable framework for developing ligands that target epigenetic reader domains, such as bromodomains. cnr.it Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, playing a critical role in the regulation of gene expression. cnr.it The bromodomain-containing protein 9 (BRD9), a non-BET family member, has garnered interest as a therapeutic target, particularly in oncology, due to its role in chromatin remodeling complexes. cnr.itresearchgate.net
While direct studies on this compound are limited in the context of BRD9 binding, research on analogous structures provides significant insights. For instance, derivatives of 6-methylquinazolin-4(3H)-one have been identified as novel binders of BRD9. cnr.it These studies combined computational modeling and chemical synthesis to identify compounds capable of binding to BRD9 in the low micromolar range. cnr.it The inclusion of a methyl group on the quinazolinone core was a key design element, intended to mimic the acetyl lysine group necessary for binding within the bromodomain pocket. cnr.it
The general binding hypothesis for these quinazolinone-based ligands involves the quinazolinone core acting as a scaffold that positions key pharmacophoric features correctly within the BRD9 binding site. The methyl group can occupy a hydrophobic pocket, while other parts of the molecule can form crucial hydrogen bonds and other interactions. cnr.it The selective behavior of some of these compounds, which show poor binding to other bromodomains like BRD4, highlights that the quinazolin-4(3H)-one core can be selectively functionalized to achieve specificity for BRD9. cnr.it This suggests that derivatives of this compound could also be investigated as potential modulators of gene expression through this epigenetic pathway.
Table 1: BRD9 Binding Affinity of Selected 6-methylquinazolin-4(3H)-one Derivatives This table is representative of data for the analogous 6-methyl scaffold to illustrate the potential for BRD9 binding.
| Compound ID | Substituents | BRD9 Binding (IC50, µM) |
|---|---|---|
| 14 | 2-(substituent A), 8-(substituent B) | Low micromolar |
| 16 | 2-(substituent C), 8-(substituent D) | Low micromolar |
| 18 | 2-(substituent E), 8-(substituent F) | Low micromolar |
| 22 | 2-(substituent G), 8-(substituent H) | Low micromolar |
| 26 | 2-(substituent I), 8-(substituent J) | Low micromolar |
Data derived from studies on 6-methylquinazolin-4(3H)-one derivatives as BRD9 binders. cnr.it
Structure-Activity Relationship (SAR) Studies in Mechanistic Context
Structure-activity relationship (SAR) studies of quinazolinone derivatives have revealed that the biological activity is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Modifications at positions C-2, C-3, C-4, C-6, and C-8 can profoundly alter the physicochemical properties and, consequently, the mechanistic pathways of these compounds. nih.govnih.gov
Impact of Substituents at C-2, C-3, C-4, C-6, and C-8 on Mechanistic Pathways
The quinazolinone core is a privileged structure in medicinal chemistry, and substitutions around this nucleus are key to modulating its biological effects. nih.govmdpi.com
C-2 Position: The substituent at the C-2 position is crucial for activity. The presence of a methyl group, as in the parent compound, or other groups like substituted amines or thiols, is often considered essential for various biological activities, including antimicrobial effects. nih.gov The nature of the C-2 substituent can influence the molecule's ability to fit into the binding pockets of target enzymes or receptors.
C-4 Position: The carbonyl group at the C-4 position is a key feature, participating in a lactam-lactim tautomeric equilibrium. researchgate.net This tautomerism is significant for the reactivity of 4(3H)-quinazolinones. nih.gov Substitutions at the C-4 position, often involving the replacement of the oxo group with an amine or substituted amine, can improve biological activities. nih.gov
C-6 and C-8 Positions: The benzene (B151609) portion of the quinazolinone ring is also a critical site for modification. The presence of halogen atoms, such as bromine, at the C-6 and C-8 positions is a known strategy to enhance the biological profile of these compounds. nih.gov Halogenation can alter the electron distribution of the aromatic ring and improve properties like membrane permeability and metabolic stability. Specifically, substitutions at C-8 have been shown to improve the potency of quinazolin-4-ones as tankyrase inhibitors by engaging in new interactions within the enzyme's catalytic domain. nih.govresearchgate.net Studies have shown that both mono-bromo and di-bromo quinazolinone derivatives possess significant anti-inflammatory and analgesic effects, although in some cases, the mono-bromo derivatives were found to be more potent. ptfarm.pl
Table 2: Influence of Substituents on the Biological Activity of Quinazolinone Derivatives
| Position | Type of Substituent | General Impact on Activity | Reference |
|---|---|---|---|
| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial and other activities | nih.gov |
| C-3 | Substituted Aromatic/Heterocyclic Rings | Can increase potency and modulate activity | nih.gov |
| C-4 | Amine/Substituted Amine (replacing Oxo) | Can improve antimicrobial properties | nih.gov |
| C-6 | Halogen (e.g., Bromo) | Enhances overall biological profile | nih.gov |
| C-8 | Halogen, Nitro, Diol | Can improve potency and selectivity for specific enzymes | nih.govnih.gov |
Stereochemical Aspects and Conformational Influences on Activity
Chirality and conformational dynamics are fundamental to the biological activity of drug molecules, as they dictate the three-dimensional arrangement required for specific interactions with biological targets. mdpi.com For quinazolinone derivatives, the introduction of chiral centers or conformationally restricted elements can have a profound impact on their efficacy and selectivity.
While the parent compound this compound is not chiral, substitutions, particularly at the C-2 and C-3 positions, can introduce stereocenters. The specific stereoisomer (enantiomer or diastereomer) often exhibits significantly different, and typically superior, biological activity compared to its counterparts. This is because the binding sites of proteins are chiral, and only one stereoisomer may achieve the optimal orientation for binding.
Conformational flexibility also plays a critical role. The ability of a molecule to adopt a specific low-energy conformation to fit into a binding site is crucial for its activity. SAR studies have explored conformationally restricted quinazolinone analogues to lock the molecule into a bioactive conformation, thereby enhancing potency. nih.gov The planarity of the quinazolinone ring system itself can be influenced by bulky substituents, which can force the molecule into specific conformations that may be more or less favorable for biological activity. The determination of the precise 3D structure and predominant solution conformations, often through a combination of experimental techniques like Vibrational Circular Dichroism (VCD) and computational modeling, is essential for understanding the mechanistic basis of activity and for the rational design of more potent derivatives. mdpi.com
Applications As a Synthetic Scaffold and Research Intermediate
Role in the Construction of Diverse Heterocyclic Compound Libraries
6,8-Dibromo-2-methylquinazolin-4-ol and its derivatives serve as foundational starting materials for the synthesis of extensive libraries of heterocyclic compounds. nih.govresearchgate.net These libraries are crucial in the search for new therapeutic agents, as they allow for the rapid screening of a multitude of compounds for biological activity.
The synthesis of these libraries often begins with the derivatization of the quinazolinone core. For instance, starting from the related 6,8-dibromo-2-phenyl-4(3H)-quinazolinone, researchers have successfully constructed a variety of heterocyclic systems. Through one-pot reactions and cyclocondensation strategies, a diverse range of fused and appended heterocycles have been prepared, including:
Pyridones and Iminopyridines: Formed through the reaction of a 6,8-dibromo-quinazolinone derivative with aromatic aldehydes and either ethyl cyanoacetate (B8463686) or malononitrile (B47326). ptfarm.pl
Aminopyrans: Synthesized by reacting the quinazolinone precursor with malononitrile and aromatic aldehydes in the presence of piperidine. ptfarm.pl
Pyrazolines and Tetrahydropyrimidin-2-ones/thiones: These are generated via the cyclization of intermediate chalcone (B49325) derivatives with hydrazine (B178648) or urea/thiourea, respectively. ptfarm.pl
Thiazolidinones, Oxadiazoles, Pyrazoles, and Pyrroles: These have been synthesized from a 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)quinazolin-3-yl)-benzoic acid ethyl ester intermediate. nih.gov
The ability to generate such a wide variety of heterocyclic structures from a common dibromo-quinazolinone precursor highlights its importance in combinatorial chemistry and the generation of molecular diversity for drug discovery programs.
Building Block for Multisubstituted Quinazolines with Tunable Properties
This "tunability" is particularly evident in the development of compounds with specific pharmacological profiles. For example, by introducing different aromatic aldehydes to a 6,8-dibromo-quinazolinone precursor, a series of derivatives with varying anti-inflammatory and analgesic properties have been synthesized. ptfarm.pl Similarly, modifications to the core structure have led to the discovery of derivatives with potent antibacterial and antifungal activities. nih.gov
One study demonstrated that the introduction of different substituents on a 6,8-dibromo-2-phenyl-quinazolin-4(3H)-one scaffold resulted in compounds with significant in vitro antimicrobial activity against a panel of bacteria and fungi. nih.gov The minimum inhibitory concentrations (MICs) of these compounds were determined, showcasing how structural modifications can modulate their potency against different microbial strains. For instance, a derivative containing an N-ethylamido benzoic acid hydrazide moiety exhibited potent antibacterial activity, while a derivative with an N-methyl thioamido benzoic acid hydrazide group showed strong antifungal properties. nih.gov
Furthermore, research into 6-bromo quinazoline (B50416) derivatives has shown that the nature of the substituent at the 2-position can significantly impact cytotoxic activity against cancer cell lines. nih.gov The presence of electron-donating or electron-withdrawing groups on a phenyl ring attached to the quinazoline core, as well as the type of linker, were found to be critical for antiproliferative effects. nih.gov This ability to systematically alter the substitution pattern and observe corresponding changes in biological activity underscores the value of the 6,8-dibromo-quinazolinone scaffold in medicinal chemistry for the development of targeted therapies.
Precursor for Investigating Novel Chemical Reactions and Methodologies
Beyond its direct application in the synthesis of bioactive molecules, this compound and its analogs are valuable precursors for the investigation and development of novel chemical reactions and synthetic methodologies. The synthesis of the quinazolinone core itself, and its subsequent transformations, often employ modern synthetic techniques. ujpronline.comnih.govujpronline.com
The preparation of this compound can be achieved through the condensation of methyl 3,5-dibromoanthranilate with acetic anhydride (B1165640), followed by cyclization. ijstr.org This initial step to form the benzoxazinone (B8607429) intermediate is a key reaction in quinazolinone synthesis. The subsequent reaction with nucleophiles like hydrazine hydrate (B1144303) to yield the final quinazolinone product allows for the study of reaction courses and the synthesis of novel substituted derivatives. ijstr.org
The broader field of quinazoline synthesis has seen the development of numerous advanced methods, including metal-catalyzed cross-coupling reactions (e.g., using copper or palladium), microwave-assisted synthesis, and one-pot multicomponent reactions. ujpronline.comnih.gov The synthesis of derivatives from the 6,8-dibromo-quinazolinone scaffold often utilizes these modern approaches. For example, the creation of styryl-quinazolinone derivatives has been reported from a 6,8-dibromo-3-phenyl-2-methyl-quinazolin-4-(3H)one precursor through condensation with substituted aromatic aldehydes. proquest.com
Moreover, the reactivity of the dibromo-quinazolinone system can be harnessed to explore new chemical space. For instance, the synthesis of acylhydrazone quinazolines via the condensation of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones with aromatic aldehydes represents a specific application of reaction methodology to generate compounds with significant antimicrobial activity. nih.gov These synthetic explorations contribute to the broader understanding of heterocyclic chemistry and the development of more efficient and versatile synthetic tools.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 6,8-Dibromo-2-methylquinazolin-4-OL
Traditional methods for synthesizing quinazolinones often involve transition-metal catalysts, which can be costly, sensitive to air and moisture, and challenging to remove from the final product. frontiersin.org Future research should prioritize the development of green and sustainable synthetic protocols for this compound.
Key areas of focus include:
Organocatalytic Synthesis: Exploring the use of metal-free organocatalysts to construct the quinazolinone core, thereby avoiding the drawbacks associated with transition metals. frontiersin.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, as has been demonstrated for other 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.com
Flow Chemistry: Implementing continuous flow reactors for a safer, more scalable, and efficient synthesis process.
Green Solvents and Catalysts: Investigating the use of eco-friendly solvents like deep eutectic solvents (DES) or water, and employing recyclable catalysts such as magnetic nanoparticles. bohrium.comfrontiersin.orgnih.gov For instance, a novel magnetically recoverable palladium catalyst has shown high efficacy in synthesizing quinazolinones with excellent atom economy and under mild conditions. bohrium.comfrontiersin.org Another approach involves using hydrogen peroxide as a green oxidant with DMSO as a carbon source, which has been successful for other quinazolinone scaffolds. acs.org
A comparative table of potential sustainable synthetic methods is presented below:
| Method | Catalyst/Reagent | Solvent | Key Advantages |
| Magnetic Nanoparticle Catalysis | Fe3O4@SiO2-supported Pd | PEG/Water | High yields (82-98%), catalyst recyclability (>89% activity after 5 cycles), atom economy. bohrium.comfrontiersin.org |
| Green Oxidant Method | H2O2 | DMSO | Transition metal-free, use of a green oxidant, moderate to good yields. acs.org |
| Microwave-Assisted Synthesis | Varies | Deep Eutectic Solvents (e.g., Choline chloride:urea) | Reduced reaction times, improved yields. tandfonline.com |
| Organocatalysis | Metal-free catalysts | Varies | Avoids transition metal contamination, often milder reaction conditions. frontiersin.org |
Exploration of Advanced Derivatization Strategies and Complex Architectures
The core structure of this compound is ripe for derivatization to explore new chemical space and potentially enhance biological activity. The bromine atoms serve as versatile handles for cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Future derivatization strategies could include:
Synthesis of Hybrid Molecules: Creating hybrid compounds by linking the this compound core with other biologically active heterocycles. This has been a successful strategy for discovering potent anticancer agents. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the N-3 and C-2 positions to build a comprehensive SAR profile. This can help in identifying key structural features required for a specific biological activity.
Development of Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Designing and synthesizing derivatives that can act as PARP-1 inhibitors, which are a promising class of anticancer drugs. nih.gov
Targeting Tubulin Polymerization: Creating derivatives that can inhibit tubulin polymerization, a validated target in cancer therapy. nih.govmdpi.com A study on 6,8-dibromo-4(3H)-quinazolinone derivatives has already shown promise in developing anti-inflammatory and analgesic agents. nih.gov
Deepening Mechanistic Understanding of Biological Interactions through Biophysical Techniques
To effectively design new drugs based on the this compound scaffold, a thorough understanding of its interactions with biological targets at a molecular level is crucial. A variety of biophysical techniques can be employed for this purpose.
| Biophysical Technique | Information Gained | Relevance to this compound |
| X-ray Crystallography | Provides a high-resolution, 3D structure of the compound bound to its target protein. mdpi.com | Elucidates the precise binding mode, identifies key interactions, and guides structure-based drug design. |
| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com | Quantifies the binding affinity and provides insight into the driving forces of the interaction. |
| Fluorescence Resonance Energy Transfer (FRET) | A solution-based method to study molecular interactions and conformational changes. frontiersin.org | Can be used to develop high-throughput screening assays and to study the kinetics of binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and dynamics of the compound and its target in solution. | Can identify the binding site on the target protein and characterize conformational changes upon binding. |
| Circular Dichroism (CD) Spectroscopy | Used to study the conformational changes in the target molecule upon ligand binding. nih.gov | Can indicate whether the compound induces a change in the secondary or tertiary structure of its target. |
These techniques have been successfully used to characterize the interaction of other quinazoline (B50416) derivatives with their targets, such as G-quadruplex DNA. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Reactivity
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmednexus.orgnih.govmdpi.com These technologies can be applied to the this compound scaffold in several ways:
Virtual High-Throughput Screening: AI/ML models can be trained to predict the biological activity of virtual derivatives of this compound, allowing for the rapid screening of vast chemical libraries and prioritizing compounds for synthesis. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. mdpi.com
Prediction of Physicochemical Properties and ADMET: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.
QSAR Modeling: AI-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure of derivatives and their biological activity, further guiding the design of more potent compounds. nih.gov
The integration of these computational approaches will undoubtedly accelerate the exploration of the chemical space around this compound and enhance the probability of discovering novel drug candidates. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 6,8-Dibromo-2-methylquinazolin-4-OL and its derivatives?
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., methyl at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- LCMS/HRMS: Confirm molecular weight (e.g., [M+1]⁺ peaks for brominated derivatives at ~378–450 m/z) .
- Chromatography: Assess purity via HPLC (C18 column, MeOH/H₂O gradients) or TLC (toluene-hexane eluents) .
- Elemental Analysis: Validate empirical formulas (e.g., C₁₀H₈Br₂N₂O requires C 34.92%, H 2.34%) .
Q. What solvent systems are recommended for solubility and stability studies?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (DMSO, DMF) for reaction conditions and in MeOH/EtOAc for crystallization.
- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via UV-Vis spectroscopy (λmax ~250–300 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for brominated quinazolinone derivatives?
Methodological Answer:
- Variable Substituents: Synthesize analogs with halogens (Br, Cl), alkoxy groups (OCH₃), or aryl ethynyl groups at positions 2, 4, 6, and 8 .
- Biological Assays: Test antimicrobial activity (e.g., MIC against S. aureus), antitumor potential (IC₅₀ in MCF-7 cells), and kinase inhibition (EGFR/VEGFR targets) .
- Data Analysis: Correlate substituent electronic effects (Hammett σ values) with bioactivity using multivariate regression .
Q. What computational methods support the analysis of this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic substitution sites and bond dissociation energies (BDEs) for bromine .
- Molecular Docking: Simulate interactions with biological targets (e.g., EGFR kinase domain) using AutoDock Vina. Validate with crystallographic data (e.g., PDB: 1M17) .
Q. How to resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Yield Discrepancies: Re-examine catalyst loading (e.g., 0.04 mmol PdCl₂(PPh₃)₂ vs. 0.08 mmol PCy₃), solvent purity, and reaction time (2–18 hours) .
- Bioactivity Variability: Standardize assay protocols (e.g., cell line passage number, serum-free conditions) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What advanced techniques analyze environmental degradation pathways of this compound?
Methodological Answer:
- Microspectroscopic Imaging: Use SEM-EDX or ToF-SIMS to study adsorption/oxidation on indoor surfaces (e.g., silica or paint coatings) .
- LC-QTOF-MS: Identify degradation products (e.g., debrominated quinazolinones) under UV/ozone exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
